molecular formula C7H8N4O2 B13434290 Theophylline-13C2d6

Theophylline-13C2d6

Cat. No.: B13434290
M. Wt: 188.19 g/mol
InChI Key: ZFXYFBGIUFBOJW-KLFIIISESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline-13C2d6 is a stable isotope-labeled compound of theophylline, a methylxanthine derivative. Theophylline is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of theophylline in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline-13C2d6 involves the incorporation of carbon-13 and deuterium isotopes into the theophylline molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final labeled compound. Common synthetic routes include methylation and cyclization reactions under controlled conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure high purity and yield. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of the isotopes and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Theophylline-13C2d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Theophylline-13C2d6 is widely used in scientific research, including:

Mechanism of Action

Theophylline-13C2d6, like theophylline, exerts its effects through several mechanisms:

    Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, resulting in bronchodilation.

    Adenosine Receptor Antagonism: Blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.

    Histone Deacetylase Activation: Activates histone deacetylase, which has anti-inflammatory effects

Comparison with Similar Compounds

Theophylline-13C2d6 is compared with other methylxanthines such as:

This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-labeled compounds.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

188.19 g/mol

IUPAC Name

1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3

InChI Key

ZFXYFBGIUFBOJW-KLFIIISESA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C2=C(C(=O)N(C1=O)[13C]([2H])([2H])[2H])NC=N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

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